6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
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Overview
Description
6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxy group, a methylpiperidinyl group, and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the pyrimidine ring using methyl iodide in the presence of a base such as potassium carbonate.
Nitration: The nitro group is introduced through nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Methylpiperidinyl Group: The final step involves the nucleophilic substitution reaction where the pyrimidine derivative is reacted with 4-methylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide to replace the methoxy group with an ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Sodium ethoxide, other nucleophiles, basic conditions.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: 6-Methoxy-2-(4-methylpiperidin-1-yl)-5-aminopyrimidin-4-amine.
Substitution: Derivatives with substituted groups replacing the methoxy group.
Scientific Research Applications
6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(4-methylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a tetrahydronaphthalene core.
Pyrazolo[3,4-d]pyrimidine Derivatives: Similar pyrimidine core with different substituents.
Indole Derivatives: Compounds with similar biological activities and applications.
Uniqueness
6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy, nitro, and methylpiperidinyl groups contribute to its versatility in chemical synthesis and potential therapeutic applications.
Properties
IUPAC Name |
6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-7-3-5-15(6-4-7)11-13-9(12)8(16(17)18)10(14-11)19-2/h7H,3-6H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJVKDYOWCVIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C(=N2)OC)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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